(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features a combination of benzodioxin, dimethoxyphenyl, triazolo, and thiazol moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the dimethoxyphenyl group, and the construction of the triazolo-thiazol core. Typical synthetic routes might include:
Formation of Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.
Introduction of Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Construction of Triazolo-Thiazol Core: This could be synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might convert certain functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: This compound itself.
Other Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Triazolo-Thiazol Compounds: Molecules featuring the triazolo-thiazol core.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O5S/c1-26-13-8-7-12(16(10-13)27-2)9-18-20(25)24-21(30-18)22-19(23-24)17-11-28-14-5-3-4-6-15(14)29-17/h3-10,17H,11H2,1-2H3/b18-9- |
InChI Key |
KDJNCTCUNMGKOV-NVMNQCDNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Origin of Product |
United States |
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